molecular formula C11H13BrO B7862634 1-(4-Bromophenyl)pentan-2-one CAS No. 200064-99-9

1-(4-Bromophenyl)pentan-2-one

Cat. No.: B7862634
CAS No.: 200064-99-9
M. Wt: 241.12 g/mol
InChI Key: BBJNIFKPPMMYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)pentan-2-one, also known as 4’-Bromovalerophenone, is an organic compound with the molecular formula C11H13BrO. It is a brominated derivative of valerophenone and is characterized by the presence of a bromine atom attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It serves as a building block in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)pentan-2-one: Contains a fluorine atom in place of bromine.

    1-(4-Methylphenyl)pentan-2-one: Features a methyl group instead of a halogen.

Uniqueness: 1-(4-Bromophenyl)pentan-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and fluoro analogs .

Properties

IUPAC Name

1-(4-bromophenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJNIFKPPMMYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303797
Record name 2-Pentanone, 1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-99-9
Record name 2-Pentanone, 1-(4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200064-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.